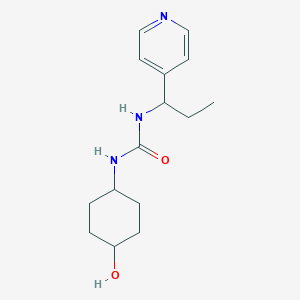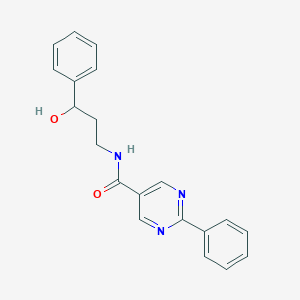![molecular formula C18H24FN3O3 B6640391 1-[3-(2-fluoro-N-methylanilino)propyl]-3-[2-(furan-2-yl)-2-hydroxypropyl]urea](/img/structure/B6640391.png)
1-[3-(2-fluoro-N-methylanilino)propyl]-3-[2-(furan-2-yl)-2-hydroxypropyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(2-fluoro-N-methylanilino)propyl]-3-[2-(furan-2-yl)-2-hydroxypropyl]urea, also known as "Compound X," is a synthetic compound that has shown promising results in scientific research for its potential use in treating various diseases.
作用机制
The mechanism of action of Compound X is not fully understood, but it is believed to work through multiple pathways. In cancer research, Compound X has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in cancer cell growth and survival. In cardiovascular research, Compound X has been shown to reduce oxidative stress and inflammation by inhibiting the activity of various enzymes and signaling pathways. In neurological research, Compound X has been shown to improve cognitive function by enhancing neuronal signaling and reducing neuroinflammation.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects in scientific research. In cancer research, Compound X has been shown to induce apoptosis, inhibit cell growth and division, and inhibit the activity of various enzymes and signaling pathways. In cardiovascular research, Compound X has been shown to reduce oxidative stress and inflammation, improve endothelial function, and inhibit the activity of various enzymes and signaling pathways. In neurological research, Compound X has been shown to improve cognitive function, enhance neuronal signaling, and reduce neuroinflammation.
实验室实验的优点和局限性
Compound X has several advantages for lab experiments, including its synthetic availability, stability, and specificity for certain enzymes and signaling pathways. However, there are also limitations to using Compound X in lab experiments, including its potential toxicity and lack of specificity for certain cell types or tissues.
未来方向
There are several future directions for research on Compound X, including further studies on its mechanism of action, optimization of its pharmacological properties, and clinical trials for its potential use in treating various diseases. Additionally, research on the potential side effects and toxicity of Compound X is needed to ensure its safety for human use. Overall, the promising results of scientific research on Compound X suggest that it has the potential to be a valuable tool for treating various diseases in the future.
合成方法
Compound X is synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-fluoro-N-methylaniline with propylamine to form 3-(2-fluoro-N-methylanilino)propylamine. This intermediate is then reacted with 2-furan-2-yl-2-hydroxyethylamine to form the final product, 1-[3-(2-fluoro-N-methylanilino)propyl]-3-[2-(furan-2-yl)-2-hydroxypropyl]urea.
科学研究应用
Compound X has been studied extensively for its potential use in treating various diseases, including cancer, cardiovascular disease, and neurological disorders. In cancer research, Compound X has been shown to inhibit the growth of cancer cells and induce apoptosis, or cell death. In cardiovascular research, Compound X has been shown to reduce inflammation and oxidative stress, which are key factors in the development of cardiovascular disease. In neurological research, Compound X has been shown to improve cognitive function and reduce neuroinflammation.
属性
IUPAC Name |
1-[3-(2-fluoro-N-methylanilino)propyl]-3-[2-(furan-2-yl)-2-hydroxypropyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O3/c1-18(24,16-9-5-12-25-16)13-21-17(23)20-10-6-11-22(2)15-8-4-3-7-14(15)19/h3-5,7-9,12,24H,6,10-11,13H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLPHWJQCNWBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCCCN(C)C1=CC=CC=C1F)(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-fluoro-N-methylanilino)propyl]-3-[2-(furan-2-yl)-2-hydroxypropyl]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(3-Ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)ethyl]-4-methyl-1,3-thiazol-2-one](/img/structure/B6640308.png)
![(5-Chloropyridin-2-yl)-(3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B6640314.png)
![N-[(1-hydroxycycloheptyl)methyl]-4-methoxy-2-methylbenzamide](/img/structure/B6640319.png)
![1-benzyl-N-[(2-hydroxycyclopentyl)methyl]piperidine-3-carboxamide](/img/structure/B6640326.png)
![N-[(2-hydroxycyclopentyl)methyl]-1-(2-phenylacetyl)piperidine-3-carboxamide](/img/structure/B6640333.png)

![1-[(2-Chloro-5-nitrophenyl)methylamino]-2-(furan-2-yl)propan-2-ol](/img/structure/B6640355.png)


![1-[2-(2-Hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone](/img/structure/B6640370.png)
![1-[(3-Hydroxycyclohexyl)methyl]-3-[3-(1-methylimidazol-2-yl)phenyl]urea](/img/structure/B6640375.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[1-(2-methylpropyl)pyrazol-4-yl]urea](/img/structure/B6640381.png)
![5-cyano-N-[5-(hydroxymethyl)-2-methylphenyl]-2-methylbenzenesulfonamide](/img/structure/B6640382.png)
![[4-[2-Hydroxy-2-(4-methylphenyl)ethyl]-1,4-diazepan-1-yl]-pyridin-4-ylmethanone](/img/structure/B6640386.png)